molecular formula C9H14F2 B166535 Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI) CAS No. 138101-04-9

Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI)

Cat. No. B166535
CAS RN: 138101-04-9
M. Wt: 160.2 g/mol
InChI Key: MCINGOOANHKJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI) is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of cyclopropenes, which are characterized by their strained three-membered ring structure. Cyclopropenes have been extensively studied in recent years due to their potential applications in various fields, including materials science, organic chemistry, and biology.

Mechanism of Action

The mechanism of action of Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI) involves the covalent modification of specific amino acid residues in proteins. This modification occurs through the formation of a covalent bond between the cyclopropene moiety of the compound and the amino acid residue in the protein. This covalent modification disrupts the protein-protein interactions, leading to the inhibition of specific biological processes.
Biochemical and physiological effects:
Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI) has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound is an effective inhibitor of protein-protein interactions, leading to the inhibition of specific biological processes. Additionally, Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI) has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI) has several advantages for use in lab experiments. This compound is highly specific and can be used to target specific proteins in cells. Additionally, Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI) is stable and can be easily synthesized in the lab. However, one of the limitations of using this compound is that it can be toxic to cells at high concentrations, making it important to carefully optimize the concentration used in experiments.

Future Directions

There are several future directions for research involving Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI). One potential direction is the development of more potent and specific inhibitors of protein-protein interactions using Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI) as a starting point. Additionally, this compound could be used in the development of new therapeutic agents for the treatment of inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI) and its potential applications in various fields.

Synthesis Methods

The synthesis of Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI) is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3,3-difluoropropene with a Grignard reagent derived from propylmagnesium bromide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Scientific Research Applications

Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI) has been widely used in scientific research due to its unique properties. This compound has been shown to be an effective inhibitor of protein-protein interactions, which are critical for many biological processes. Additionally, Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI) has been used as a tool for studying the function of specific proteins in cells.

properties

CAS RN

138101-04-9

Product Name

Cyclopropene, 3,3-difluoro-1,2-dipropyl-(9CI)

Molecular Formula

C9H14F2

Molecular Weight

160.2 g/mol

IUPAC Name

3,3-difluoro-1,2-dipropylcyclopropene

InChI

InChI=1S/C9H14F2/c1-3-5-7-8(6-4-2)9(7,10)11/h3-6H2,1-2H3

InChI Key

MCINGOOANHKJJC-UHFFFAOYSA-N

SMILES

CCCC1=C(C1(F)F)CCC

Canonical SMILES

CCCC1=C(C1(F)F)CCC

synonyms

Cyclopropene, 3,3-difluoro-1,2-dipropyl- (9CI)

Origin of Product

United States

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